6-(trifluoromethyl)spiro[3.3]heptan-1-one, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)spiro[3.3]heptan-1-one is a chemical compound characterized by a spirocyclic structure with a trifluoromethyl group attached to the sixth carbon atom. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other. The presence of the trifluoromethyl group significantly influences the compound's chemical properties, making it an interesting subject for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(trifluoromethyl)spiro[3.3]heptan-1-one typically involves the following steps:
Formation of the Spirocyclic Core:
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reactions, which often involve the use of reagents like trifluoromethyl iodide or trifluoromethyl sulfone.
Oxidation to Form the Ketone: The final step involves the oxidation of the spirocyclic intermediate to form the ketone functional group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)spiro[3.3]heptan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or esters.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring a catalyst.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters.
Reduction Products: Alcohols.
Substitution Products: Amides, ethers.
Scientific Research Applications
6-(Trifluoromethyl)spiro[3.3]heptan-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, especially in understanding enzyme-substrate interactions.
Industry: The compound's unique properties make it valuable in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which 6-(trifluoromethyl)spiro[3.3]heptan-1-one exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability, making it a valuable component in medicinal chemistry.
Comparison with Similar Compounds
6-(Trifluoromethyl)pyridine: Similar in having a trifluoromethyl group but differing in the heterocyclic structure.
Trifluoromethylated Benzene Derivatives: These compounds also contain the trifluoromethyl group but have different aromatic structures.
Uniqueness: 6-(Trifluoromethyl)spiro[3.3]heptan-1-one is unique due to its spirocyclic structure, which provides distinct chemical and physical properties compared to other trifluoromethylated compounds. Its ability to exist as a mixture of diastereomers adds another layer of complexity and versatility in its applications.
Properties
CAS No. |
2758000-17-6 |
---|---|
Molecular Formula |
C8H9F3O |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.